molecular formula C16H16O5 B011698 2,3,7,8-Tetramethoxydibenzofuran CAS No. 109881-52-9

2,3,7,8-Tetramethoxydibenzofuran

Cat. No.: B011698
CAS No.: 109881-52-9
M. Wt: 288.29 g/mol
InChI Key: IGGYWIWIIDEXTQ-UHFFFAOYSA-N
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Description

2,3,7,8-Tetramethoxydibenzofuran is an organic compound belonging to the dibenzofuran family It is characterized by the presence of four methoxy groups attached to the dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Tetramethoxydibenzofuran typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,3,7,8-Tetramethoxydibenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can yield partially or fully deoxygenated products.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the dibenzofuran core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted dibenzofurans, quinones, and deoxygenated derivatives .

Scientific Research Applications

2,3,7,8-Tetramethoxydibenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,7,8-Tetramethoxydibenzof

Properties

IUPAC Name

2,3,7,8-tetramethoxydibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGYWIWIIDEXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506496
Record name 2,3,7,8-Tetramethoxydibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109881-52-9
Record name 2,3,7,8-Tetramethoxydibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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